5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Structural Identification and Nomenclature

Systematic Nomenclature and Molecular Formula

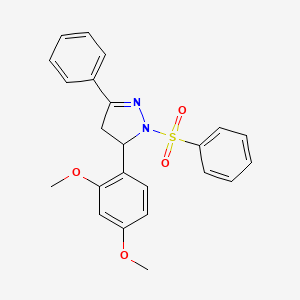

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(phenylsulfonyl)-5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole , reflecting its substitution pattern and core structure. The molecular formula is C₂₄H₂₄N₂O₄S , with a molar mass of 452.53 g/mol .

Structural Breakdown:

| Position | Substituent | Chemical Characteristics |

|---|---|---|

| 1 | Phenylsulfonyl (C₆H₅SO₂) | Electron-withdrawing group, enhances stability |

| 3 | Phenyl (C₆H₅) | Aromatic, contributes to hydrophobic interactions |

| 5 | 2,4-Dimethoxyphenyl | Electron-donating methoxy groups at positions 2/4 |

The dihydropyrazole core (4,5-dihydro-1H-pyrazole) introduces partial saturation, reducing aromaticity while retaining planarity critical for biological interactions.

Spectroscopic Characterization

Key spectroscopic data for structural elucidation includes:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Distinct signals for methoxy protons (δ 3.70–3.85 ppm), diastereotopic hydrogens on C4/C5 (δ 2.90–3.20 ppm), and aromatic protons (δ 6.80–7.60 ppm).

- ¹³C NMR: Peaks for sulfonyl-attached carbon (δ 125–130 ppm) and methoxy carbons (δ 55–56 ppm).

- Infrared (IR): Stretching vibrations for S=O (1150–1350 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250 cm⁻¹).

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(2,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-28-18-13-14-20(23(15-18)29-2)22-16-21(17-9-5-3-6-10-17)24-25(22)30(26,27)19-11-7-4-8-12-19/h3-15,22H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMPLQQEDHHHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, in cancer therapy. Pyrazole compounds are known to inhibit various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition.

- Mechanism of Action : The compound interacts with specific targets involved in cell proliferation and apoptosis. For instance, pyrazole derivatives have been shown to inhibit Aurora A/B kinases and BRAF (V600E) mutations, which are critical in several cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. They act by inhibiting the production of pro-inflammatory cytokines and modulating pathways involved in inflammation.

- Clinical Relevance : The ability to reduce inflammation makes these compounds suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives for anticancer activity, this compound was tested against several human cancer cell lines. The results indicated significant growth inhibition, with IC50 values comparable to established chemotherapeutics .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A375 (melanoma) | 1.32 | BRAF inhibition |

| Other Pyrazole Derivative | U937 (leukemia) | 0.19 | Kinase inhibition |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that the compound significantly reduced TNF-alpha levels in vitro. This suggests a potential application in treating chronic inflammatory conditions .

| Compound | Inflammatory Model | % Inhibition |

|---|---|---|

| This compound | RAW264.7 macrophages | 75% |

| Control Drug | - | 80% |

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent pattern significantly impacts electronic distribution, solubility, and biological activity. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

Key Observations:

Structural and Computational Insights

- Planarity and Reactivity : The phenylsulfonyl group in the target compound likely induces greater planarity than 4-methylphenylsulfonyl analogs, as seen in X-ray data (r.m.s. deviation: 0.078 Å) . DFT studies on similar dimethoxyphenyl pyrazolines reveal HOMO-LUMO gaps of ~4.5 eV, correlating with moderate chemical reactivity .

- Solubility : Methoxy groups improve aqueous solubility compared to halogenated or nitro-substituted analogs, which may influence pharmacokinetics .

Biological Activity

5-(2,4-Dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will delve into its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

- Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine.

These steps may be optimized for yield and purity in industrial applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various biological processes such as:

- Cell Proliferation : Modulating pathways associated with cancer growth.

- Inflammation : Inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Pharmacological Properties

Research has shown that pyrazole derivatives exhibit a broad spectrum of pharmacological activities:

- Anti-inflammatory Activity : Compounds derived from this structure have shown significant inhibition of inflammation markers. For instance, one study reported up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .

| Compound | Activity | Concentration | Reference |

|---|---|---|---|

| This compound | TNF-α Inhibition | 10 µM | |

| Dexamethasone | TNF-α Inhibition | 1 µM |

- Antimicrobial Activity : Studies have demonstrated that derivatives can effectively combat bacterial strains such as E. coli and S. aureus. For example, one derivative exhibited significant activity against these strains .

Case Studies

- Anti-Cancer Activity : A study evaluated various pyrazole derivatives for their anticancer properties. One compound demonstrated an IC50 value of 49.85 μM against A549 cell lines, indicating potent antitumor activity .

- Antimicrobial Efficacy : Another research effort focused on synthesizing novel pyrazoles and testing them against Mycobacterium tuberculosis. The compounds showed promising results with significant inhibition compared to standard treatments .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-(2,4-Dimethoxyphenyl)-3-phenyl-1-methylsulfonyl-4,5-dihydro-1H-pyrazole | Methylsulfonyl Group | Moderate Anti-inflammatory |

| 5-(2,4-Dimethoxyphenyl)-3-(methylthio)-4,5-dihydro-1H-pyrazole | Methylthio Group | Antimicrobial |

Q & A

Q. What are the established synthetic routes for 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and what are their critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate. Key steps include:

- Step 1 : Reacting a substituted chalcone derivative (e.g., 2,4-dimethoxy-substituted aryl ketone) with phenylsulfonyl chloride to introduce the sulfonyl group.

- Step 2 : Cyclization using hydrazine hydrate in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (80–100°C for 4–6 hours). Reaction progress is monitored via TLC .

- Critical Parameters : Stoichiometric ratios (1:1.2 for hydrazine), solvent purity, and controlled reflux temperature to avoid side reactions (e.g., over-oxidation).

Q. How is the structural integrity of this pyrazole derivative validated post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm dihydropyrazole ring formation (e.g., δ 3.5–4.5 ppm for diastereotopic protons) and sulfonyl group presence (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl) .

- X-ray Crystallography : To resolve stereochemistry and confirm planarity of the dihydropyrazole ring. Hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize the crystal lattice, as seen in analogous compounds .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z consistent with CHNOS).

Q. What structural features influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electron-Donating Groups : The 2,4-dimethoxyphenyl substituent enhances electron density at the pyrazole ring, affecting nucleophilic/electrophilic reactivity.

- Sulfonyl Group : The phenylsulfonyl moiety increases metabolic stability and influences binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase) .

- Dihydropyrazole Core : Partial unsaturation allows π-π stacking with aromatic residues in target proteins, critical for inhibitory activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?

- Methodological Answer :

- Solvent Optimization : Replace DMSO with ethanol/water mixtures to reduce viscosity and improve cyclization efficiency .

- Catalytic Additives : Use p-toluenesulfonic acid (0.5 mol%) to accelerate cyclization, reducing reaction time by 30% .

- Purification : Gradient column chromatography (hexane:ethyl acetate 8:2 → 6:4) to isolate the diastereomerically pure product. Impurities (e.g., unreacted chalcone) are identified via HPLC with UV detection at 254 nm .

Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrazoles?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., IC measurements at pH 7.4 for enzyme inhibition studies).

- Impurity Profiling : Use LC-MS to confirm absence of by-products (e.g., oxidized pyrazole derivatives) that may skew results .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across analogs, accounting for substituent effects (e.g., methoxy vs. nitro groups) .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/acetone (1:1) at 4°C yields diffraction-quality crystals.

- Hydrogen Bonding : Weak N–H⋯O interactions complicate structure refinement. Use SHELXL with restraints for H-atom positions .

- Disorder Handling : Apply the SQUEEZE algorithm (PLATON) to model solvent molecules in disordered regions .

Q. What mechanistic insights can DFT calculations provide about the compound’s reactivity?

- Methodological Answer :

- Reaction Pathways : Simulate the cyclization transition state (B3LYP/6-31G*) to identify rate-limiting steps (e.g., hydrazine attack on the α,β-unsaturated ketone).

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., sulfonyl group) to predict nucleophilic attack sites .

Q. How can post-synthetic modifications expand the compound’s applicability in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.